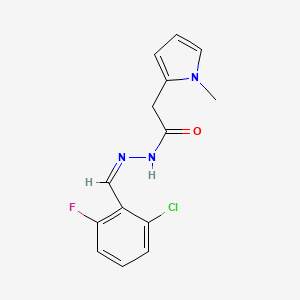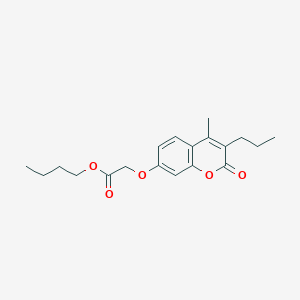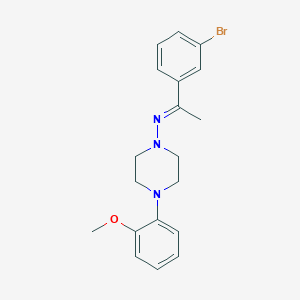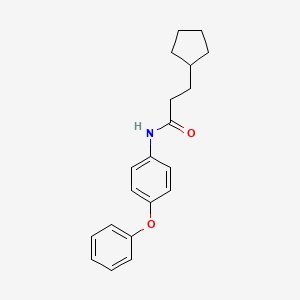
C14H13ClFN3O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C14H13ClFN3O is a chemical entity that has garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C14H13ClFN3O typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a substituted aniline with a chloro-fluoro benzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
C14H13ClFN3O: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
科学的研究の応用
C14H13ClFN3O: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials .
作用機序
The mechanism of action of C14H13ClFN3O involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
C14H13ClFN3O: can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
C14H13ClN2O: Differing by the absence of a fluorine atom.
C14H13FN3O: Differing by the absence of a chlorine atom.
C14H13ClFN2O: Differing by the absence of a nitrogen atom.
The uniqueness of This compound lies in its specific combination of chlorine, fluorine, and nitrogen atoms, which confer distinct chemical and biological properties .
特性
分子式 |
C14H13ClFN3O |
|---|---|
分子量 |
293.72 g/mol |
IUPAC名 |
N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClFN3O/c1-19-7-3-4-10(19)8-14(20)18-17-9-11-12(15)5-2-6-13(11)16/h2-7,9H,8H2,1H3,(H,18,20)/b17-9- |
InChIキー |
FLIWFSDNUXLHLY-MFOYZWKCSA-N |
異性体SMILES |
CN1C=CC=C1CC(=O)N/N=C\C2=C(C=CC=C2Cl)F |
正規SMILES |
CN1C=CC=C1CC(=O)NN=CC2=C(C=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11662181.png)
![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)

![methyl 4-[(E)-(2-{[(4-chlorobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11662198.png)
![diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11662214.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
![ethyl 2-{[1-(2-ethoxy-1-methyl-2-oxoethoxy)-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl]oxy}propanoate](/img/structure/B11662221.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11662230.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11662236.png)

![N-benzyl-N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662246.png)
